2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S3/c1-2-25-6-5-21-11-4-3-9(28(19,23)24)7-12(11)26-16(21)20-15(22)10-8-13(17)27-14(10)18/h3-4,7-8H,2,5-6H2,1H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTJBAJUMGQDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiazole ring, followed by the introduction of the thiophene ring and the subsequent functionalization with chloro, ethoxyethyl, and sulfamoyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, its sulfamoyl group may interact with enzymes involved in folate metabolism, while the benzothiazole moiety may bind to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from Thiazolo-Pyrimidine and Thiadiazole Families
The following compounds share functional or structural similarities with Compound A:
Key Observations:
- Functional Groups: Compound A’s sulfamoyl (–SO₂NH₂) and carboxamide groups distinguish it from nitrile (–CN)-containing analogues (11a, 11b, 12).
- Lipophilicity : The 2-ethoxyethyl chain in Compound A likely increases membrane permeability compared to aryl or furan substituents in 11a–12.
- Synthetic Complexity : Compound A’s imine configuration (2Z) and fused heterocycles suggest higher synthetic challenges relative to simpler thiazolo-pyrimidines .
Pharmacologically Relevant Thiazole Derivatives
lists thiazol-5-ylmethylcarbamate analogs with structural motifs comparable to Compound A:
- Compound m : Contains a hydroperoxypropan-2-yl-thiazole group and urea linkage.
- Compound q : Features a tert-butoxycarbonyl (Boc)-protected amine.
Comparison Highlights:
- Bioactivity : Thiazole derivatives in are designed for pharmacological applications (e.g., protease inhibition). Compound A’s sulfamoyl group may confer antimicrobial or enzyme-inhibitory properties, akin to 1,3,4-thiadiazoles in .
- Stability : The ethoxyethyl group in Compound A may improve metabolic stability compared to hydroperoxy or Boc-protected analogs .
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing : Compound A’s –SO₂NH₂ and carboxamide groups can form extensive hydrogen-bond networks, similar to patterns observed in benzylidene-thiazolo-pyrimidines () .
- Validation : Structural determination of analogues (e.g., 11a–12) likely employed SHELX programs () or ORTEP-III (), ensuring accuracy in bond lengths/angles .
Research Findings and Implications
Physicochemical Properties
- Solubility : The sulfamoyl group in Compound A enhances water solubility relative to nitrile-containing analogs (11a–12), critical for bioavailability.
- Thermal Stability : High melting points in 11a–12 (213–269°C) suggest Compound A may exhibit similar thermal resilience due to aromatic stacking.
Biological Activity
2,5-Dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various studies and research findings.
Chemical Structure
The compound's molecular formula is , and it features a thiophene ring substituted with dichloro and benzothiazole moieties. The presence of a sulfamoyl group enhances its pharmacological profile.
Antimicrobial Properties
Research has demonstrated that derivatives of benzothiazole, including compounds similar to the one , exhibit substantial antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against tested organisms .
Antitumor Activity
The compound exhibits promising antitumor properties:
- Cytotoxicity Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) have indicated that related compounds can induce selective cytotoxicity. For example, certain derivatives showed EC50 values ranging from 28 to 290 ng/mL against tumorigenic cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It is suggested that the compound may inhibit enzymes involved in critical cellular processes, such as those required for DNA synthesis or cell wall formation in bacteria.
Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of thiophene-based compounds, it was found that the tested compound significantly inhibited the growth of pathogenic bacteria. The study utilized various concentrations to determine the MIC against standard bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2,5-Dichloro-N-[...] | 50 | E. coli |
| 2,5-Dichloro-N-[...] | 30 | S. aureus |
Study 2: Antitumor Activity
Another research effort evaluated the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain derivatives had a strong inhibitory effect on cell proliferation.
| Cell Line | EC50 (ng/mL) | Compound Tested |
|---|---|---|
| MCF-7 | 28 | Benzothiazole Derivative |
| HepG2 | 32 | Benzothiazole Derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
